Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside

Description

Botanical Origins and Classification within Glycyrrhiza Species

The Glycyrrhiza genus, encompassing approximately 20 accepted species within the Fabaceae family, is distributed across Asia, Europe, Australia, and the Americas. Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside has been identified in Glycyrrhiza uralensis and Glycyrrhiza glabra, two species renowned for their dense phytochemical profiles. These perennial herbs thrive in arid and semi-arid regions, with G. uralensis (Chinese licorice) being endemic to northern China and Mongolia, while G. glabra (common licorice) is native to the Mediterranean and Southwest Asia. The compound’s biosynthesis occurs in root tissues, where glycosylation of liquiritigenin enhances solubility and stability, facilitating its accumulation in vacuolar compartments.

Hairy root cultures of Glycyrrhiza pallidiflora, a lesser-studied species, have also yielded structurally analogous flavonoids, such as licoagrosides E and F, underscoring the genus’s metabolic versatility. These biotechnological systems enable controlled production of rare glycosides, offering insights into the enzymatic pathways responsible for apiosyl and glucosyl transfers. The taxonomic distribution of liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside across Glycyrrhiza species reflects evolutionary adaptations to ecological stressors, with glycosylation serving as a chemical defense mechanism against herbivory and abiotic stress.

Historical Utilization in Traditional Chinese Medicine

Licorice root, termed Gan Cao in TCM, has been employed for over 2,000 years as a harmonizing agent in herbal formulations, revered for its "sweetness" and purported ability to tonify the spleen, moisten the lungs, and detoxify pathogenic heat. While historical texts do not explicitly reference liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, its aglycone precursor, liquiritigenin, and related glycosides like liquiritin and isoliquiritin are integral to licorice’s pharmacodynamic effects. Traditional processing methods, such as honey-frying, modulate glycoside content by cleaving malonyl groups or altering sugar moieties, thereby enhancing bioavailability or altering therapeutic targets.

In TCM formulations, licorice often synergizes with other herbs to mitigate toxicity or enhance efficacy. For example, in Sini Tang (a decoction for restoring yang), licorice’s flavonoids counterbalance the cardiotoxicity of aconite alkaloids, a phenomenon potentially linked to liquiritigenin derivatives’ antioxidant and anti-inflammatory properties. The preservation of glycosidic bonds during decoction preparation ensures gradual hydrolysis in the gastrointestinal tract, enabling sustained release of bioactive aglycones.

Taxonomic Positioning within Flavonoid Glycosides

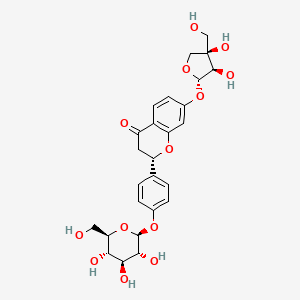

Liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside belongs to the flavanone subclass of flavonoids, distinguished by a C6-C3-C6 skeleton with a heterocyclic benzopyran ring (C-ring) and a single ketone group at position 4. Its taxonomic specificity arises from the apiosyl-(1→2)-glucosyl disaccharide at the 7-hydroxyl position of liquiritigenin, a rare substitution pattern among flavonoid glycosides. The apiosyl residue, a branched-chain pentose, confers steric hindrance that may influence receptor binding or enzymatic degradation, while the glucosyl moiety enhances hydrophilicity.

Table 1: Structural Comparison of Licorice-Derived Flavonoid Glycosides

This structural diversity underpins differential bioactivity profiles. For instance, the apiosyl-glucosyl group in liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside may impede membrane permeability compared to monoglycosides like liquiritin, altering pharmacokinetic behavior.

Contemporary Research Evolution and Significance

Modern phytochemical studies have elucidated liquiritigenin-7-O-D-apiosyl-4'-O-D-glucoside’s role in antioxidant defense systems. In vitro assays demonstrate its capacity to scavenge reactive oxygen species (ROS) and upregulate nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cytoprotective genes. Nrf2 activation by licorice flavonoids induces expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enzymes critical for mitigating oxidative damage in hepatic and neuronal tissues.

Biotechnological advances, particularly in hairy root cultures of Glycyrrhiza species, have enabled scalable production of this compound. These systems exploit Agrobacterium rhizogenes-mediated genetic transformation to generate root lines with elevated glycoside yields, bypassing the need for wild harvesting. Metabolic engineering approaches further optimize apiosyltransferase and glucosyltransferase expression, enhancing disaccharide conjugation efficiency.

Emerging proteomic and metabolomic studies highlight the compound’s potential as a biomarker for licorice quality control. High-performance liquid chromatography (HPLC) analyses correlate its abundance with post-harvest processing methods, such as drying temperature and honey-frying duration, providing a chemical basis for standardizing TCM formulations.

Properties

IUPAC Name |

(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEABDZDFSMGRQX-DWMQJYMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is typically extracted from the roots of Glycyrrhizia inflate using ethanol. The extraction process involves several steps, including juicing, enzymatic hydrolysis, decolorization, filtration, concentration, and crystallization . The crude extract is then purified using column chromatography and high-performance liquid chromatography (HPLC) to obtain the pure compound .

Industrial Production Methods: Industrial production of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside follows similar extraction and purification processes but on a larger scale. The use of large-scale chromatography and HPLC systems ensures the efficient isolation of the compound from plant materials .

Chemical Reactions Analysis

Types of Reactions: Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Antioxidant Properties

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside exhibits significant antioxidant activities. It has been shown to induce glutathione (GSH) biosynthesis, which plays a crucial role in cellular defense against oxidative stress. In a study involving lung epithelial cells exposed to cigarette smoke, treatment with this compound resulted in reduced cytotoxicity and inflammation, suggesting its potential as a protective agent against chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and TGF-β. In vivo studies indicated that this compound effectively reduced pulmonary inflammation and mucus production in models of cigarette smoke-induced lung injury . This positions it as a candidate for therapeutic strategies aimed at alleviating inflammatory conditions.

Angiotensin-Converting Enzyme Inhibition

Research has highlighted the ACE inhibitory activity of this compound, which is relevant for cardiovascular health. The compound's ability to modulate blood pressure through inhibition of ACE suggests potential applications in treating hypertension and related cardiovascular diseases .

Study 1: Protective Effects Against Cigarette Smoke-Induced Injury

A study published in Fundamental & Clinical Pharmacology explored the protective effects of this compound on lung epithelial cells subjected to oxidative stress from cigarette smoke. The findings indicated that the compound significantly reduced markers of inflammation and oxidative damage, providing evidence for its use in managing COPD .

Study 2: Bioactive Profile in Traditional Medicine

In a comprehensive analysis of traditional Chinese medicine formulations, researchers utilized mass spectral molecular networking to identify this compound as a key component contributing to the overall bioactivity of herbal mixtures. This study underscores the importance of this compound in enhancing the therapeutic efficacy of traditional remedies .

Comparative Data Table

| Property | This compound | Other Flavonoids |

|---|---|---|

| Source | Glycyrrhiza uralensis | Various plants |

| Antioxidant Activity | High | Variable |

| Anti-inflammatory Activity | Significant inhibition of TNF-α and TGF-β | Present in many flavonoids |

| ACE Inhibition | Confirmed | Common among flavonoids |

| Clinical Applications | COPD, hypertension | Cardiovascular diseases, diabetes |

Mechanism of Action

Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside exerts its effects primarily through its antioxidant properties. It induces the biosynthesis of glutathione, a key antioxidant in cells, by inhibiting the production of pro-inflammatory cytokines . This mechanism helps protect cells from oxidative damage and inflammation, which are common in various diseases .

Comparison with Similar Compounds

Key Properties :

- LogP : -0.85 (indicating high hydrophilicity)

- Hydrogen Bond Donors/Acceptors: 7/13

Comparison with Structurally Similar Compounds

Isoliquiritin Apioside

- Structure : A chalcone glycoside with apiosyl and glucosyl substitutions. Unlike liquiritigenin derivatives, chalcones have an open C-ring structure.

- Source : Found in licorice extracts .

- Bioactivity : Exhibits anti-arrhythmic and antioxidant effects, with studies highlighting its role in modulating oxidative stress pathways .

- Key Difference: Chalcone vs. flavanone aglycone, leading to differences in redox activity and metabolic stability.

Liquiritin

Leucosceptoside A

- Structure: A phenylethanoid glycoside with caffeoyl and glucosyl groups.

- Source : Isolated from Leucosceptrum canum.

- Bioactivity : Anti-diabetic (α-glucosidase inhibition, IC₅₀ = 19.0 μM) and anti-hypertensive effects .

- Key Difference: Non-flavonoid backbone with distinct glycosylation patterns, leading to divergent therapeutic targets.

Quercetin-3-β-O-D-Glucoside (Isoquercitrin)

- Structure: Quercetin (a flavonol) with a 3-O-glucosyl group.

- Source : Widely distributed in fruits and vegetables.

- Bioactivity : Antiviral activity against Zika and Ebola viruses, with enhanced bioavailability compared to quercetin .

- Key Difference: Flavonol vs. flavanone aglycone; the 3-O-glycosylation site alters membrane permeability and enzyme interaction.

Structural and Functional Comparison Table

Key Research Findings

Glycosylation Impact: The 7-O-apiosyl-4'-O-glucosyl substitution in this compound enhances hydrophilicity (LogP = -0.85) compared to non-glycosylated flavanones, improving solubility for in vitro assays . Chalcone glycosides like Isoliquiritin Apioside exhibit stronger redox activity due to their open-ring structure, making them more effective in scavenging free radicals .

Bioactivity Trends: Flavanone glycosides (e.g., Liquiritin) show tissue-protective effects, while flavonol glycosides (e.g., Quercetin-3-β-O-D-Glucoside) excel in antiviral applications due to their interaction with viral proteases .

Source-Specific Variations :

- Licorice-derived glycosides (e.g., this compound, Isoliquiritin Apioside) share common biosynthetic pathways but differ in downstream modifications, influencing their pharmacological profiles .

Biological Activity

Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside is a flavonoid glycoside derived from various plants, particularly from the Glycyrrhiza species. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its glycosidic bonds that contribute to its solubility and bioactivity. The structural configuration allows it to interact with various biological targets, enhancing its therapeutic potential.

Biological Activities

-

Antioxidant Activity :

- This compound has been shown to induce the biosynthesis of glutathione (GSH), a crucial antioxidant in cellular defense mechanisms. This induction occurs via the inhibition of pro-inflammatory cytokines such as TNF-α and TGF-β, providing protective effects against oxidative stress in lung epithelial cells exposed to cigarette smoke .

-

Anti-inflammatory Effects :

- The compound exhibits significant anti-inflammatory properties by modulating the expression of inflammatory mediators. In studies involving lung epithelial cells, treatment with this glycoside resulted in reduced levels of inflammatory markers and improved cellular viability under stress conditions .

- Anticancer Potential :

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : It influences key pathways such as PI3K/Akt/mTOR and JAK/STAT, which are involved in cell growth, survival, and inflammation.

- Interaction with Cytokines : The compound inhibits the expression of pro-inflammatory cytokines, thereby reducing inflammation and promoting cellular health.

Case Studies

- Cigarette Smoke-Induced Lung Injury :

-

ACE Inhibition :

- Research has also indicated that this compound possesses angiotensin-converting enzyme (ACE) inhibitory activity, which can be beneficial in managing hypertension and related cardiovascular diseases. This effect was part of a broader bioactive profile observed in traditional medicinal formulations containing liguiritigenin derivatives .

Data Summary

Q & A

Q. How is Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside structurally characterized, and what methodologies are employed for its identification?

Structural characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and chromatographic techniques such as HPLC. The compound’s molecular formula (C₂₆H₃₀O₁₃) and molecular weight (550.51 g/mol) are confirmed via HR-MS, while NMR (¹H and ¹³C) elucidates the glycosidic linkages and apiosyl/glucosyl substitution patterns. Purity assessment (>95%) is validated using HPLC with UV detection or GC, as outlined in standardized protocols .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

Long-term storage requires temperatures below -15°C in airtight, light-protected containers (e.g., amber glass vials) to prevent degradation. Short-term use may involve refrigeration (2–8°C). Stability should be verified periodically via HPLC to detect decomposition, particularly after reconstitution in solvents like methanol or DMSO .

Q. How is this compound isolated from Glycyrrhiza species, and what quality controls are applied?

Isolation involves solvent extraction (e.g., ethanol/water mixtures) of Glycyrrhiza inflata roots, followed by column chromatography (e.g., silica gel or Sephadex LH-20) and preparative HPLC. Quality control includes purity verification (≥95% by HPLC/GC), residual solvent testing, and spectral matching against reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as antioxidant vs. enzyme inhibitory effects?

Discrepancies may arise from variations in purity (e.g., 95% vs. ≥98%), storage conditions, or assay protocols (e.g., α-glucosidase inhibition assays using different substrates). Researchers should:

Q. What experimental design considerations are critical for studying its pharmacokinetics and metabolism?

Key steps include:

- Dose optimization : Preliminary cytotoxicity assays (e.g., MTT) to establish non-toxic ranges.

- Bioavailability assessment : Use of LC-MS/MS to quantify plasma/tissue levels after oral/intravenous administration.

- Metabolite profiling : Incubation with liver microsomes or hepatocytes to identify phase I/II metabolites.

- Pharmacodynamic integration : Correlate pharmacokinetic data with in vivo bioactivity (e.g., anti-inflammatory or anti-diabetic effects) .

Q. How does glycosylation impact its biological activity compared to its aglycone (liquiritigenin)?

Glycosylation enhances solubility and bioavailability but may reduce membrane permeability. Comparative studies involve:

- Enzymatic hydrolysis (e.g., β-glucosidase treatment) to generate the aglycone.

- Parallel bioactivity assays (e.g., DPPH/ABTS for antioxidant activity, α-glucosidase inhibition).

- Molecular docking to assess glycosyl moieties’ role in target binding (e.g., PKCα or NF-κB pathways) .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Source authentication : Use authenticated Glycyrrhiza inflata specimens and document extraction parameters (e.g., solvent ratios, temperature).

- Batch standardization : Implement QC/QA protocols (e.g., HPLC fingerprints, reference material cross-checking).

- Data normalization : Express bioactivity relative to internal controls (e.g., positive controls like ascorbic acid for antioxidant assays) .

Methodological Notes

- Purity Discrepancies : Address conflicting purity reports (95% vs. ≥98%) by requesting certificates of analysis (CoA) from suppliers and validating via in-house HPLC .

- Analytical Cross-Validation : Combine HPLC with GC or capillary electrophoresis to confirm compound integrity, especially for degradation-prone glycosides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.